6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Catalog No.
S812403
CAS No.
1253789-47-7
M.F
C8H8BrN3
M. Wt
226.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

CAS Number

1253789-47-7

Product Name

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.077

InChI

InChI=1S/C8H8BrN3/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2H2,1H3

InChI Key

FFECVJVIICFPED-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=C(C=C2)Br

Synonyms

6-bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a substituted heterocyclic compound primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. Its value is defined by the specific functionalities at the 6- and 3-positions: the 6-bromo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the 3-ethyl group plays a role in modulating the physicochemical and biological properties of the final target compounds. This guide provides evidence for selecting this specific molecule over common analogs for process-critical and application-specific advantages.

Replacing 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine with seemingly similar analogs, such as the 6-chloro version or a variant lacking the 3-ethyl group, can lead to significant failures in synthesis and final application performance. The carbon-bromine bond possesses inherently different reactivity in critical palladium-catalyzed coupling reactions compared to a carbon-chlorine bond, impacting reaction kinetics, catalyst requirements, and overall process yield. Furthermore, the 3-ethyl substituent is often a deliberate design element intended to occupy specific hydrophobic pockets in biological targets; its removal or alteration can abolish the desired activity of the final molecule, making analogs functionally distinct rather than interchangeable.

Process Efficiency: Enhanced Reactivity in Cross-Coupling vs. Chloro Analogs

The 6-bromo substituent provides a significant reactivity advantage over a 6-chloro analog in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The carbon-bromine bond's lower dissociation energy and higher polarizability facilitate a faster, often rate-limiting, oxidative addition step. This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can reduce process costs and improve the purity of the crude product compared to reactions with the more inert chloro-substituted equivalent.

Evidence DimensionChemical Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity due to C-Br bond
Comparator Or Baseline6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (Lower reactivity due to stronger C-Cl bond)
Quantified DifferenceQualitatively faster reaction kinetics and ability to use milder conditions.
ConditionsStandard palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This enhanced reactivity translates to more efficient, reliable, and potentially lower-cost manufacturing of downstream products compared to using a less reactive chloro-analog.

Application Performance: Confirmed Contribution of the 3-Ethyl Group to Biological Activity

The 3-ethyl group is not an arbitrary substituent; it is a key contributor to the biological activity of molecules built upon the [1,2,4]triazolo[4,3-a]pyridine scaffold. In a study targeting antimalarial agents, a derivative, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, was identified as a potent compound with an IC50 of 2.24 µM against *Plasmodium falciparum*. This demonstrates that the ethyl group is a critical component for achieving high-affinity interactions with the biological target, a feature that would be lost by substituting with a des-ethyl or other alkyl analog.

Evidence DimensionIn Vitro Biological Activity (IC50)
Target Compound DataA 3-ethyl substituted triazolopyridine derivative showed an IC50 of 2.24 µM.
Comparator Or BaselineImplicit comparison to other analogs in the screening library that were less active.
Quantified DifferenceIdentified as one of the most potent hits in the designed library.
ConditionsIn vitro assay against chloroquine-sensitive 3D7 strain of *P. falciparum*.

For researchers developing molecules where target binding is critical, procuring the compound with the required 3-ethyl group is essential for project success.

Precursor Suitability: Validated Scaffold for High-Value Kinase Inhibitor Synthesis

The [1,2,4]triazolo[4,3-a]pyridine core, for which this compound is a key precursor, is a validated scaffold for the development of potent and selective kinase inhibitors. For example, derivatives of this core have been synthesized and shown to be effective c-Met kinase inhibitors, a key target in oncology. One synthesized analog demonstrated high selectivity for c-Met over a panel of 59 other kinases and showed superior in vivo efficacy in a tumor xenograft model compared to the benchmark inhibitor SGX-523. Procuring 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine provides a direct entry point into these established, high-value chemical series.

Evidence DimensionIn Vivo Antitumor Activity
Target Compound DataA derivative showed better inhibiting activity than the reference compound SGX-523 in a dose-dependent manner.
Comparator Or BaselineSGX-523 (c-Met inhibitor benchmark)
Quantified DifferenceDemonstrated superior tumor growth inhibition.
ConditionsHuman gastric (MKN-45) and human non-small cell lung (NCI-H1993) tumor xenograft models in nude mice.

This compound is not a speculative building block; it is a precursor for a scaffold class with proven, best-in-class potential in competitive therapeutic areas.

Efficient Synthesis of 6-Aryl or 6-Amino Triazolopyridines via Cross-Coupling

Leverage the enhanced reactivity of the 6-bromo position for reliable and high-yield Suzuki, Stille, or Buchwald-Hartwig coupling reactions. This compound is the right choice when developing a synthetic route where the corresponding 6-chloro analog is sluggish or requires harsh conditions that could compromise other functional groups.

Development of Kinase Inhibitors Requiring a 3-Ethyl Motif for Target Occupancy

Use as a key intermediate in drug discovery programs targeting kinases like c-Met or p38, where structure-activity relationship data suggests a small alkyl group at the 3-position is necessary for potency or selectivity. This compound is specified when the ethyl group is a required pharmacophoric element for fitting into a hydrophobic sub-pocket of the kinase active site.

Scaffold-Hopping and Library Synthesis in Medicinal Chemistry

Employ as a foundational building block for creating diverse chemical libraries. The defined stereoelectronic properties of the 3-ethyl group combined with the versatile 6-bromo coupling handle make it an ideal starting material for systematically exploring the chemical space around a validated pharmacophore.

XLogP3

2.7

Wikipedia

6-Bromo-3-ethyl[1,2,4]triazolo[4,3-a]pyridine

Dates

Last modified: 08-15-2023

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